molecular formula C9H7N3O B143020 2-[1,2,4]Triazol-1-yl-benzaldehyde CAS No. 138479-53-5

2-[1,2,4]Triazol-1-yl-benzaldehyde

Cat. No.: B143020
CAS No.: 138479-53-5
M. Wt: 173.17 g/mol
InChI Key: IUOWYKORVDKYFG-UHFFFAOYSA-N
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Description

2-[1,2,4]Triazol-1-yl-benzaldehyde is an organic compound that belongs to the class of triazole derivatives. It is characterized by the presence of a triazole ring attached to a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,2,4]Triazol-1-yl-benzaldehyde typically involves the reaction of benzaldehyde with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or ethanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[1,2,4]Triazol-1-yl-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-[1,2,4]Triazol-1-yl-benzaldehyde is unique due to its specific structural arrangement, which allows for versatile chemical reactivity and biological activity. The presence of both the triazole ring and the aldehyde group provides multiple sites for chemical modification, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOWYKORVDKYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393425
Record name 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

138479-53-5
Record name 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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